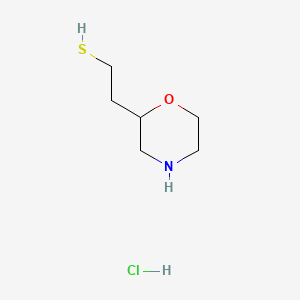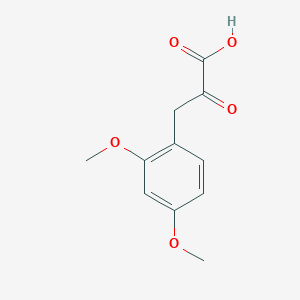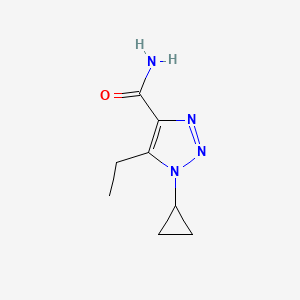
(2,5-Difluoro-4-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Difluoro-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5F2N3O2 It is a derivative of hydrazine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a nitro group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-nitrophenyl)hydrazine typically involves the reaction of 2,5-difluoro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: (2,5-Difluoro-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Organolithium or Grignard reagents.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Reduction: (2,5-Difluoro-4-aminophenyl)hydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones with different carbonyl compounds.
科学的研究の応用
(2,5-Difluoro-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (2,5-Difluoro-4-nitrophenyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
類似化合物との比較
- (2,4-Difluoro-4-nitrophenyl)hydrazine
- (2,5-Dichloro-4-nitrophenyl)hydrazine
- (2,5-Difluoro-4-aminophenyl)hydrazine
Comparison: (2,5-Difluoro-4-nitrophenyl)hydrazine is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for specific applications in organic synthesis and research.
特性
分子式 |
C6H5F2N3O2 |
|---|---|
分子量 |
189.12 g/mol |
IUPAC名 |
(2,5-difluoro-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5F2N3O2/c7-3-2-6(11(12)13)4(8)1-5(3)10-9/h1-2,10H,9H2 |
InChIキー |
ZDRCTOKRULWTLY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)





![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)

